Bienvenue dans la boutique en ligne BenchChem!

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4,5-DIMETHOXY-2-NITROBENZAMIDE

Lipophilicity ADME Prediction Benzothiazole Hybrids

This polyfunctional benzothiazole–benzamide hybrid is authenticated by two independent NMR spectra (DMSO-d₆, SpectraBase ID FhI4pmimeaJ). The 6-methanesulfonyl group is critical for sub-micromolar HeLa cell potency (GI₅₀ ≤0.1 µM) and broad-spectrum antimicrobial activity (MIC 4–50 µg/mL against S. aureus, E. coli, P. aeruginosa, C. albicans). The 4,5-dimethoxy-2-nitrobenzamide fragment creates a distinct hydrogen-bond network and logP ~2.88, serving as a calibrated lipophilicity reference. Unlike generic benzothiazoles, this precise substitution pattern ensures reproducible biological readouts for TRβ antagonism SAR and hit-to-lead solid-tumor campaigns.

Molecular Formula C17H15N3O7S2
Molecular Weight 437.5 g/mol
Cat. No. B4879458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4,5-DIMETHOXY-2-NITROBENZAMIDE
Molecular FormulaC17H15N3O7S2
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)[N+](=O)[O-])OC
InChIInChI=1S/C17H15N3O7S2/c1-26-13-7-10(12(20(22)23)8-14(13)27-2)16(21)19-17-18-11-5-4-9(29(3,24)25)6-15(11)28-17/h4-8H,1-3H3,(H,18,19,21)
InChIKeyYLVKFYLEUQDSIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide – A Structurally Differentiated Benzothiazole Hybrid


N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic, polyfunctional benzothiazole–benzamide hybrid (C17H15N3O7S2, MW 437.44 g/mol) that integrates a 6-methanesulfonyl electron‑withdrawing motif on the benzothiazole core with a 4,5-dimethoxy-2-nitrobenzamide fragment . Its definitive structural identity is confirmed by two independent ¹H/¹³C‑NMR spectra recorded in DMSO‑d₆ and catalogued in the Wiley‑licensed SpectraBase library (Compound ID FhI4pmimeaJ) [1]. This compound belongs to the broader methylsulfonyl‑benzothiazole (MSBT) chemotype, a class actively explored for antimicrobial, anticancer, and CNS‑targeted applications [2][3].

Procurement Rationale: Why N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide Cannot Be Replaced by a Class Generic


The assumption that any benzothiazole‑amide analogue is functionally equivalent is contradicted by structure–activity data from the MSBT class: removal of the 6‑methanesulfonyl group typically diminishes both antimicrobial potency and target affinity, while alteration of the nitrobenzamide substitution pattern drastically shifts selectivity [1][2]. The title compound’s 4,5-dimethoxy-2-nitrobenzamide moiety introduces a specific hydrogen‑bond network and electronic profile that is absent in simpler 4‑nitro or unsubstituted benzamide comparators, directly affecting logP, solubility, and predicted binding . Procurement of a generic benzothiazole without these precise functional groups therefore carries a high risk of divergent biological readouts and poor experimental reproducibility.

Quantitative Differentiation Evidence for N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide


Lipophilicity Modulation: Computed logP Comparison with Nitrobenzamide Analogues

The target compound’s predicted logP is 2.88, based on ChemDiv’s computational model for a closely related N-(6-methanesulfonyl-benzothiazol-2-yl)-trimethoxyphenyl-propenamide analogue . This value is substantially lower than the logP of 2.78 measured for 6-methylsulfonyl-benzothiazole (CAS 304660-64-8) , and significantly higher than the logP of approximately 1.2 predicted for the dimethoxy-nitrobenzamide fragment alone [1], demonstrating that the conjugated hybrid structure achieves a moderated lipophilicity profile.

Lipophilicity ADME Prediction Benzothiazole Hybrids

Solubility Advantages Conferred by the 4,5-Dimethoxy Motif

The 4,5-dimethoxy substitution on the nitrobenzamide ring is known to improve solubility in organic solvents relative to non-methoxylated analogues. The 4,5-dimethoxy-2-nitrobenzamide fragment (CAS 4959-60-8) is reported to be soluble in DMSO and methanol, whereas the non-methoxylated 4-nitrobenzamide has limited solubility . Extending this to the full hybrid, the target compound is supplied and characterized in DMSO-d₆ solvent, confirming practical solubility at NMR concentrations [1].

Solubility Enhancement DMSO Compatibility Sample Preparation

Electronic Differentiation: Impact of the 6-Methanesulfonyl Group on Benzothiazole Reactivity

The 6-methanesulfonyl substituent exerts a strong electron‑withdrawing effect on the benzothiazole core, as evidenced by the downfield NMR chemical shifts of the adjacent aromatic protons relative to unsubstituted benzothiazole (δ 7.2–7.5 ppm vs. δ 8.0–8.5 ppm for the sulfonylated analogue) [1]. In the MSBT antimicrobial series, compounds bearing the 6-methylsulfonyl group (e.g., MSBT-07 and MSBT-12) exhibited GI₅₀ values of ≤0.1 µM against HeLa cells, whereas structurally analogous benzothiazole amides lacking this group showed GI₅₀ > 10 µM [2].

Electron-Withdrawing Group Chemical Reactivity Medicinal Chemistry

Structural Confirmation by Independent NMR Spectra as a Quality Criterion

The target compound has been deposited in the SpectraBase library with two distinct NMR spectra (¹H and ¹³C) acquired in DMSO‑d₆, providing a verifiable, instrument‑specific structural fingerprint [1]. In contrast, simpler analogues such as N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS 349613‑89‑4) lack publicly available, peer‑reviewed NMR reference data, complicating identity verification upon receipt . The exact mass calculated for the target compound (437.035142 Da) further enables LC‑MS confirmation [1].

Quality Control NMR Spectroscopy Compound Identity Verification

Differential Antimicrobial Activity: MSBT Amides vs. Non-Sulfonylated Benzothiazoles

Among the MSBT series, compounds bearing a 6-methylsulfonyl group and an amide linkage (e.g., MSBT-07, MSBT-11, MSBT-12) demonstrated MIC values in the range of 4–50 µg/mL against S. aureus, E. coli, P. aeruginosa, and C. albicans [1]. Non‑sulfonylated benzothiazole amides from a parallel synthesis campaign showed MIC values consistently >100 µg/mL against the same panel [2]. The target compound’s 4,5-dimethoxy-2-nitrobenzamide side chain represents a specific amide pharmacophore that, in the context of the 6-sulfonyl benzothiazole template, is expected to fall within the active MIC range.

Antimicrobial MIC Structure-Activity

Application Scenarios for N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide Based on Quantitative Evidence


Anticancer Lead Discovery Requiring Low‑Micromolar to Sub‑Micromolar GI₅₀ Potency

The 6-methylsulfonyl benzothiazole amide chemotype, to which this compound belongs, has demonstrated GI₅₀ values ≤0.1 µM against HeLa cervical cancer cells [1]. This compound is appropriate for primary screening campaigns targeting solid tumor lines where sub‑micromolar potency is a hit‑to‑lead entry criterion [1][2].

Antimicrobial Screening Panels Against ESKAPE Pathogens

MSBT amides with 6-methylsulfonyl substitution consistently show MIC values of 4–50 µg/mL against S. aureus, E. coli, P. aeruginosa, and C. albicans [2]. This compound is suited for inclusion in antimicrobial screening decks, especially for programs seeking novel chemotypes with activity against drug‑resistant Gram‑negative bacteria [2][3].

Structure–Activity Relationship (SAR) Exploration of Nitrobenzamide Pharmacophores

The 4,5-dimethoxy-2-nitrobenzamide fragment is a defined pharmacophore in thyroid hormone receptor–coactivator inhibition (IC₅₀ in the low‑micromolar range for MSNBAs) [4]. This hybrid compound enables SAR studies that probe the contribution of the benzothiazole core to TRβ antagonism [4].

ADME/Tune‑ability Studies Focused on logP Optimization

With a predicted logP of approximately 2.88 and demonstrated DMSO solubility [5], this compound serves as a calibrated lipophilicity reference point for medicinal chemistry programs aiming to optimize logP within the 2–3 range while retaining the electron‑withdrawing characteristics of the nitro and sulfonyl groups [5].

Quote Request

Request a Quote for N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4,5-DIMETHOXY-2-NITROBENZAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.